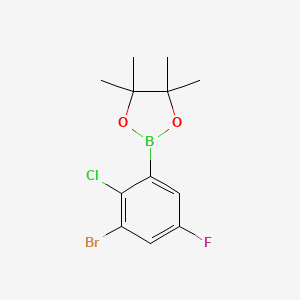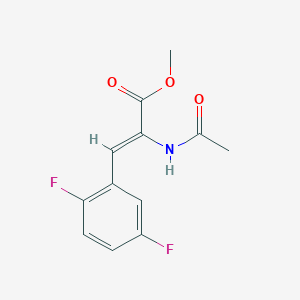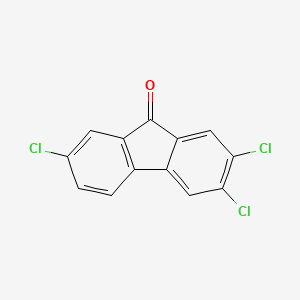![molecular formula C15H9NO B14759515 Benzofuro[2,3-f]quinoline CAS No. 239-32-7](/img/structure/B14759515.png)
Benzofuro[2,3-f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuro[2,3-f]quinoline is a heterocyclic compound that features a fused structure combining benzofuran and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[2,3-f]quinoline typically involves the annulation of anthranils with aryloxyethynes or aryl propargyl ethers. This method is efficient and provides a high yield of the desired product . Another approach involves the one-pot reaction of 1-alkyl-5-nitro-1H-benzimidazoles with 2-(1-benzofuran-3-yl)acetonitrile in methanol in the presence of potassium hydroxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzofuro[2,3-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzofuran and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Benzofuro[2,3-f]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzofuro[2,3-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antileukemia activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in leukemia cells . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Benzofuro[2,3-f]quinoline can be compared with other similar compounds, such as:
Benzofuro[2,3-b]quinoline: Another fused heterocyclic compound with similar structural features but different biological activities.
Benzofuro[3,2-c]quinoline: Known for its antileukemia properties and used in medicinal chemistry.
Quinoline derivatives: A broad class of compounds with diverse biological activities, including anticancer, antibacterial, and antimalarial properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
239-32-7 |
|---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[1]benzofuro[2,3-f]quinoline |
InChI |
InChI=1S/C15H9NO/c1-2-6-14-10(4-1)11-7-8-13-12(15(11)17-14)5-3-9-16-13/h1-9H |
InChI Key |
YYLXIKOGXPENGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


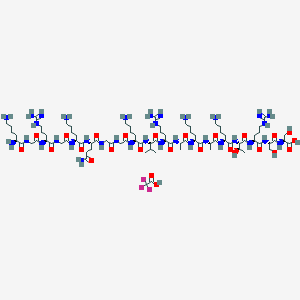
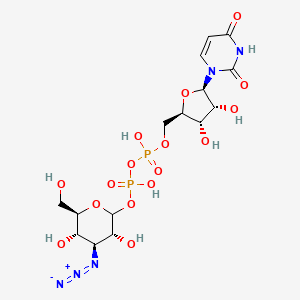
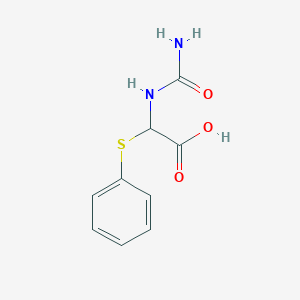
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
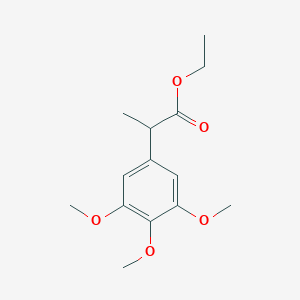

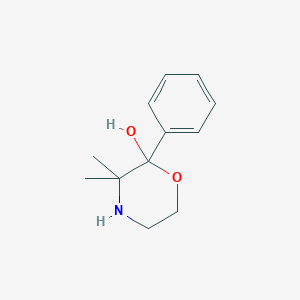
![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
